molecular formula C20H20N2O4S B2508464 2-(1,3-dioxoisoindolin-2-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2309774-72-7

2-(1,3-dioxoisoindolin-2-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2508464
CAS No.: 2309774-72-7
M. Wt: 384.45
InChI Key: AZAODHKHMAIHLM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity A study explored pyrazole-acetamide derivatives, demonstrating their utility in synthesizing Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting potential applications in developing antioxidant agents (Chkirate et al., 2019).

Anti-inflammatory Properties Another research focused on synthesizing novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives, showing promising anti-inflammatory activity in both in vitro and in vivo models. This indicates the potential for developing new anti-inflammatory drugs (Nikalje et al., 2015).

Anticonvulsant Agents A series of derivatives were synthesized for evaluating anticonvulsant activity, highlighting the compound's relevance in designing anticonvulsant drugs. These derivatives showed efficacy in inhibiting seizure spread in models, underscoring their potential in treating seizure disorders (Nikalje et al., 2011).

Anticancer Activities Research on polyfunctionally substituted heterocyclic compounds derived from similar structures demonstrated high inhibitory effects against human cancer cell lines, indicating the significance of these compounds in anticancer drug development (Shams et al., 2010).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-17(11-22-18(24)15-3-1-2-4-16(15)19(22)25)21-13-20(6-8-26-9-7-20)14-5-10-27-12-14/h1-5,10,12H,6-9,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAODHKHMAIHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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